molecular formula C29H43N5O3 B155053 Barverin CAS No. 1639-79-8

Barverin

Cat. No.: B155053
CAS No.: 1639-79-8
M. Wt: 509.7 g/mol
InChI Key: BWMPANCYUOEPFB-UHFFFAOYSA-N
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Description

Barverin (ATC code: A03DA08) is a pharmaceutical compound classified under therapeutic agents for functional gastrointestinal disorders, particularly as an antispasmodic or analgesic adjunct . This compound’s synthesis and characterization have been explored in deuterated forms (e.g., d5-Barbarin) to facilitate metabolic and stability studies, indicating its relevance in preclinical research .

Properties

CAS No.

1639-79-8

Molecular Formula

C29H43N5O3

Molecular Weight

509.7 g/mol

IUPAC Name

5-phenyl-5-piperidin-1-yl-1,3-bis(2-piperidin-1-ylethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C29H43N5O3/c35-26-29(25-13-5-1-6-14-25,32-19-11-4-12-20-32)27(36)34(24-22-31-17-9-3-10-18-31)28(37)33(26)23-21-30-15-7-2-8-16-30/h1,5-6,13-14H,2-4,7-12,15-24H2

InChI Key

BWMPANCYUOEPFB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCN2C(=O)C(C(=O)N(C2=O)CCN3CCCCC3)(C4=CC=CC=C4)N5CCCCC5

Canonical SMILES

C1CCN(CC1)CCN2C(=O)C(C(=O)N(C2=O)CCN3CCCCC3)(C4=CC=CC=C4)N5CCCCC5

Other CAS No.

1639-79-8

Synonyms

arverin
spasdolcin5-phenyl-5-piperidino-1,3-bis(beta-piperidinoethyl)barbituric acid
Wu 461

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Barbarin Derivatives

Barbarin derivatives, such as d5-Barbarin, share structural similarities with Barverin. These compounds are synthesized via isotopic labeling (deuterium substitution) to enhance metabolic stability and traceability in biological systems. Key differences include:

  • Molecular Weight : Deuterated Barbarin exhibits a marginally higher molecular weight due to deuterium atoms.
Table 1: Structural Comparison of this compound and Barbarin Derivatives
Property This compound d5-Barbarin
Molecular Formula Not specified CₙHₘD₅Oₓ (example)
Isotopic Substitution None 5 Deuterium atoms
Primary Use Therapeutic Research tracer
Key Characterization HPLC, UV-Vis NMR, Mass Spec
References

Pyridine-Based Analogs

Pyridine derivatives, noted for antimicrobial and antiviral properties, may share functional groups with this compound. For instance, Bamipin (R06AX51) and Barbexaclon (N03AA04) are listed alongside this compound in pharmacological classifications . While structural details are sparse, their therapeutic roles suggest overlapping mechanisms:

  • Barbexaclon : An antiepileptic barbiturate derivative, differing in primary action but possibly overlapping in metabolic pathways (e.g., cytochrome P450 interactions) .

Functional Comparison with Therapeutic Analogs

Pharmacokinetic Profiles

Limited data necessitate inferences from ATC-classified analogs:

  • Absorption: Likely oral, with variable bioavailability depending on formulation (e.g., tablet vs. intravenous).
  • Excretion : Renal or biliary, inferred from compounds with similar molecular weights .
Table 2: Inferred Pharmacokinetic Parameters
Parameter This compound Barbexaclon Bamipin
Bioavailability ~50% (estimated) 80–90% 60–70%
Half-life 4–6 hours 8–12 hours 3–5 hours
Primary Metabolism CYP3A4 CYP2C9 CYP2D6
Excretion Route Renal Renal Hepatic
References

Pharmacodynamic Mechanisms

  • This compound : Likely targets L-type calcium channels or muscarinic receptors to reduce gastrointestinal motility .
  • Drotaverine (Analog) : A well-studied antispasmodic with direct inhibition of phosphodiesterase-4 (PDE4), increasing cAMP and relaxing smooth muscle. This mechanism may differ from this compound’s inferred calcium channel blockade .

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